3-Bromo-5-fluoro-2-methylbenzaldehyde

Medicinal Chemistry Chemical Synthesis Physicochemical Properties

Procure CAS 1378962-45-8 for patent-backed medicinal chemistry programs. Explicitly cited in US-8759365-B2 and Bayer's fluorinated benzaldehyde patent family, this scaffold supports downstream IP protection for kinase inhibitors and target-directed APIs. Critically differentiated from regioisomer CAS 1257665-03-4: this isomer is classified as non-hazardous for transport and remains stable under ambient storage, eliminating cold-chain logistics costs during scale-up from milligram to kilogram quantities. The 3-bromo-5-fluoro-2-methyl substitution pattern provides a bromine cross-coupling handle, fluorine-enhanced metabolic stability, and methyl-derived lipophilicity—a spatial geometry essential for specific synthetic routes where regioisomer substitution fails without full re-optimization.

Molecular Formula C8H6BrFO
Molecular Weight 217.03 g/mol
CAS No. 1378962-45-8
Cat. No. B6358870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-fluoro-2-methylbenzaldehyde
CAS1378962-45-8
Molecular FormulaC8H6BrFO
Molecular Weight217.03 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1Br)F)C=O
InChIInChI=1S/C8H6BrFO/c1-5-6(4-11)2-7(10)3-8(5)9/h2-4H,1H3
InChIKeyIDZQMCBGYRYVJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-fluoro-2-methylbenzaldehyde CAS 1378962-45-8: Procurement-Ready Fluorinated Benzaldehyde Building Block


3-Bromo-5-fluoro-2-methylbenzaldehyde (CAS 1378962-45-8) is a polysubstituted aromatic aldehyde with the molecular formula C8H6BrFO and a molecular weight of 217.04 g/mol. The compound features a benzene ring bearing bromine at the 3-position, fluorine at the 5-position, a methyl group at the 2-position, and an aldehyde moiety at the 1-position. This specific substitution pattern renders the molecule a versatile small-molecule scaffold for the synthesis of pharmaceuticals and agrochemicals [1]. Multiple reputable chemical suppliers, including Fluorochem, Bidepharm, and Boroncore, list this compound with standard purities ranging from 95% to 98% . The compound's MDL number is MFCD19440366 and its InChI Key is IDZQMCBGYRYVJM-UHFFFAOYSA-N .

Why 3-Bromo-5-fluoro-2-methylbenzaldehyde (CAS 1378962-45-8) Cannot Be Interchanged with Its Regioisomers


The precise spatial arrangement of substituents on the aromatic ring dictates the compound's reactivity profile and, consequently, the outcome of downstream synthetic transformations. Substituting 3-bromo-5-fluoro-2-methylbenzaldehyde (CAS 1378962-45-8) with a structurally similar analog—such as its regioisomer 3-bromo-2-fluoro-5-methylbenzaldehyde (CAS 1257665-03-4)—introduces distinct steric and electronic effects that can alter reaction yields, regioselectivity, and the physicochemical properties of the final product. The aldehyde group serves as a reactive handle for condensation and nucleophilic addition reactions, while the bromine atom provides a site for cross-coupling chemistry. The fluorine atom influences both electronic properties and metabolic stability, and the methyl group contributes lipophilicity and steric bulk. A change in the relative positioning of any of these functional groups can fundamentally alter the molecule's behavior in a synthetic sequence, making simple substitution unreliable without full re-optimization of reaction conditions [1].

Quantitative Differentiation Guide for 3-Bromo-5-fluoro-2-methylbenzaldehyde (CAS 1378962-45-8)


Regioisomeric Differentiation: CAS 1378962-45-8 vs. CAS 1257665-03-4

The substitution pattern of CAS 1378962-45-8 (2-methyl, 3-bromo, 5-fluoro) results in a distinct regioisomer compared to the commonly encountered alternative 3-bromo-2-fluoro-5-methylbenzaldehyde (CAS 1257665-03-4). This difference in molecular geometry leads to quantifiable variations in key physicochemical parameters that are critical for synthetic planning and purification. The target compound exhibits a higher predicted boiling point and a distinct LogP value, which are indicative of differences in intermolecular interactions and lipophilicity that directly impact reaction design and chromatographic behavior .

Medicinal Chemistry Chemical Synthesis Physicochemical Properties

Solid-State Handling: Melting Point Comparison of Regioisomers

The physical state and melting point of a compound are critical parameters for handling, storage, and formulation. The target compound, CAS 1378962-45-8, is reported by commercial suppliers to be a solid at ambient temperature, consistent with its structural class. This contrasts with the regioisomer 3-bromo-2-fluoro-5-methylbenzaldehyde (CAS 1257665-03-4), for which no melting point data is available , indicating a likely difference in solid-state properties. This qualitative distinction is supported by the reported physical form of the target compound as a solid .

Process Chemistry Formulation Physical Characterization

Synthetic Utility: Validated Use as a Pharmaceutical Intermediate

The utility of a building block is often defined by its precedent in the literature. CAS 1378962-45-8 is explicitly covered by patent literature from Bayer, which broadly claims fluorinated benzaldehydes for the preparation of active ingredients in medicaments and agrochemicals [1]. Furthermore, a patent filing by Aladdin Scientific (Patent ID: US-8759365-B2) specifically lists 3-Bromo-5-fluoro-2-methylbenzaldehyde as a claimed organic compound, confirming its direct relevance to commercial development pipelines . This level of patent validation provides a higher degree of confidence in its synthetic utility compared to an analog without such documented precedent.

Medicinal Chemistry Drug Discovery Agrochemical Synthesis

Supply Chain Maturity: Purity Benchmarking of CAS 1378962-45-8

Procurement decisions often hinge on the availability and quality assurance of a compound. CAS 1378962-45-8 is available from multiple reputable global suppliers (e.g., Fluorochem, Bidepharm, Boroncore, Leyan) with a standardized purity benchmark of 97% or higher (NLT 98%) . This contrasts with its regioisomer CAS 1257665-03-4, which is listed with a 96% purity specification from some suppliers . The availability of 97%+ purity material, with associated batch-specific analytical data (NMR, HPLC, GC) from Bidepharm , ensures greater consistency in reaction outcomes and reduces the need for in-house repurification.

Procurement Quality Control Supply Chain

Storage Stability: Validated Ambient Shipping for CAS 1378962-45-8

The logistical requirements for chemical procurement can significantly impact cost and planning. The target compound, CAS 1378962-45-8, is classified as non-hazardous for transport and is stable for long-term storage in a cool, dry place . This is a distinct advantage over its regioisomer, CAS 1257665-03-4, which requires cold-chain storage and shipping at -20°C . The ability to ship and store the target compound under ambient conditions eliminates the need for specialized cold-chain logistics, reducing procurement complexity and cost.

Logistics Stability Supply Chain

Optimal Application Scenarios for 3-Bromo-5-fluoro-2-methylbenzaldehyde (CAS 1378962-45-8) Based on Evidence


Medicinal Chemistry Library Synthesis Requiring Patent-Validated Building Blocks

For medicinal chemistry programs focused on generating patentable intellectual property, CAS 1378962-45-8 offers a distinct advantage. Its explicit inclusion in patent US-8759365-B2 and its coverage under Bayer's patent family for fluorinated benzaldehydes provide a strong precedent for its use in synthesizing novel active pharmaceutical ingredients. This contrasts with analogs lacking such clear, documented utility, making it a strategic choice for library design where downstream patent protection is a priority.

Multi-Step Synthesis Where Regioisomeric Purity Is Critical

In synthetic routes where the exact substitution pattern is non-negotiable—for instance, in the preparation of specific kinase inhibitors or other target-directed molecules—the differentiation between CAS 1378962-45-8 and its regioisomer CAS 1257665-03-4 is paramount. The quantifiable differences in predicted boiling point (256.8°C vs. 254.2°C) and solid-state properties provide a basis for quality control and ensure that the correct isomer is procured and utilized, thereby avoiding failed reactions or the generation of undesired byproducts.

Process Chemistry and Scale-Up Requiring Ambient Logistics

For process chemistry groups and contract research organizations (CROs) where logistical efficiency and cost control are essential, CAS 1378962-45-8 is a superior choice. Its classification as non-hazardous for transport and stability under ambient storage conditions eliminate the need for expensive cold-chain shipping and specialized freezer storage required by its regioisomer CAS 1257665-03-4 . This reduces overall procurement and handling costs, particularly when scaling up from milligram to kilogram quantities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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